![molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7](/img/structure/B2925723.png)
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical properties of “this compound” include a boiling point of 266.0±35.0 °C (Predicted) and a density of 1.232±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Wissenschaftliche Forschungsanwendungen
Azafluorene Derivatives in Inhibiting SARS-CoV-2 RdRp
A study on azafluorene derivatives, closely related to the compound of interest, revealed their potential as inhibitors of the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase). This research, involving synthesis, physicochemical properties, quantum chemical modeling, and molecular docking analysis, identified significant interactions and binding energies, suggesting a promising avenue for antiviral drug development (Venkateshan et al., 2020).
Synthesis and Spectroscopic Analysis
Research into the synthesis and structural analysis of pyridine derivatives, including those similar to 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, has provided insights into their molecular structure and optical properties. These studies are pivotal in understanding the chemical and physical behaviors of such compounds, enabling their application in various scientific fields (Tranfić et al., 2011).
Corrosion Inhibition Studies
Pyridine derivatives have also been evaluated for their corrosion inhibition properties on mild steel in acidic environments. Research demonstrated the effectiveness of these compounds as corrosion inhibitors, offering a potential application in industrial maintenance and protection strategies (Ansari et al., 2015).
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of novel pyrrolidine-3-carbonitrile derivatives, related structurally to the compound , have shown promising antimicrobial activities. Such studies highlight the potential for these compounds in developing new antimicrobial agents (El-Mansy et al., 2018). Additionally, derivatives have been investigated for their antiproliferative and antimetastatic activities against human prostate cancer cell lines, demonstrating the diverse therapeutic potential of these compounds (Charris et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .
Biochemical Pathways
Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .
Result of Action
Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNCWKTKZEPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

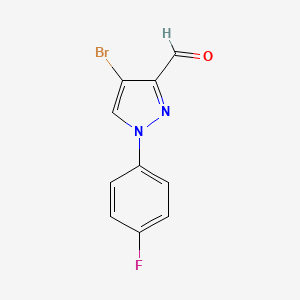
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)
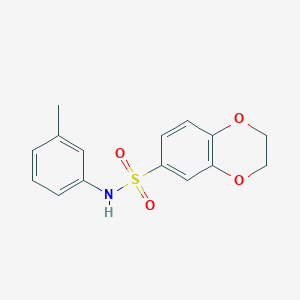
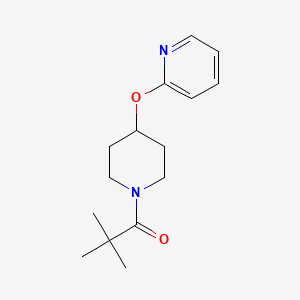
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

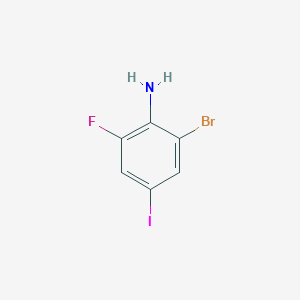
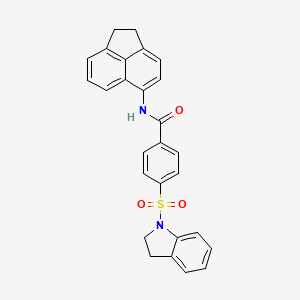
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
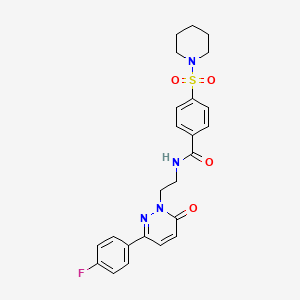
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
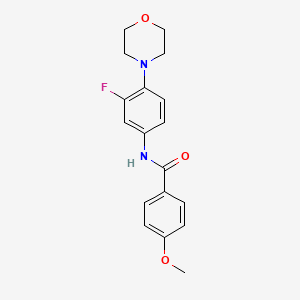
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)